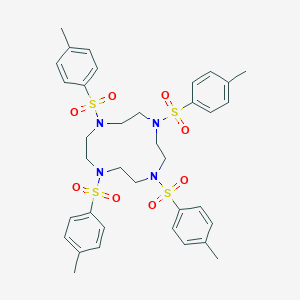

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Übersicht

Beschreibung

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a synthetic compound known for its unique structure and properties. It is a cyclic tetraazamacrocycle (CTAM) with the molecular formula C36H44N4O8S4 and a molecular weight of 789.02 g/mol . This compound is widely used in various scientific research applications due to its ability to form

Biologische Aktivität

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane (TTA) is a macrocyclic compound that has garnered attention for its potential applications in medicinal chemistry and biological systems. This compound features a tetraazacyclododecane backbone with four tosyl groups that enhance its solubility and reactivity. The biological activity of TTA is primarily associated with its ability to form stable complexes with metal ions, which can be utilized in various therapeutic and diagnostic applications.

- Molecular Formula : C₁₄H₁₈N₄O₈S₄

- Molecular Weight : 418.54 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The biological activity of TTA is largely attributed to its chelating ability. It forms stable complexes with transition metals, which can influence various biological pathways. The mechanism includes:

- Metal Ion Chelation : TTA can bind to metal ions such as Cu²⁺ and Zn²⁺, which are essential for numerous enzymatic processes.

- Modulation of Enzyme Activity : By chelating metal ions, TTA may alter the activity of metalloenzymes involved in critical biological functions.

In Vitro Studies

- Cell Proliferation Assays : TTA has been evaluated for its effect on cancer cell lines. In studies involving PC-3 prostate cancer cells, TTA exhibited significant inhibition of cell proliferation at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis demonstrated that TTA induces apoptosis in cancer cells by activating caspase pathways.

In Vivo Studies

- Tumor Targeting : In a study using nude mice bearing PC-3 tumors, TTA was radiolabeled with Indium-111 and showed enhanced tumor uptake compared to traditional agents. The biodistribution indicated a tumor-to-normal tissue ratio improvement over time.

- Toxicity Assessment : Acute toxicity studies revealed that TTA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Data Table of Biological Activities

Case Study 1: Radiolabeled TTA for Tumor Imaging

A study explored the use of Indium-111-labeled TTA for imaging gastrin-releasing peptide receptors (GRPR) in prostate tumors. The results indicated that TTA could effectively target GRPR-positive tumors, providing a promising avenue for diagnostic imaging and targeted therapy.

Case Study 2: Anticancer Applications

Research demonstrated that TTA complexes could enhance the delivery of chemotherapeutic agents to tumor sites by utilizing the enhanced permeability and retention (EPR) effect. This approach significantly improved therapeutic outcomes in animal models.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeted Drug Delivery:

TetraTs serves as a versatile scaffold for the development of targeted drug delivery systems. Its ability to form stable complexes with metal ions allows it to be conjugated with therapeutic agents for targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy where localized drug delivery can minimize systemic side effects.

Peptide Conjugation:

The compound can be used to create peptide conjugates that enhance the specificity of drug action. By attaching peptides that target specific receptors on cancer cells, TetraTs can facilitate the selective delivery of cytotoxic agents. This application has been explored in various studies focusing on peptide-based therapies for tumors .

Radiopharmaceuticals

Radiolabeling Agents:

TetraTs is utilized as a bifunctional chelator in the field of radiopharmaceuticals. It forms stable complexes with radionuclides such as and , which are essential for imaging and therapeutic applications in nuclear medicine. The stability of these complexes ensures that the radionuclides remain attached during circulation in the body, enhancing the efficacy of diagnostic imaging and treatment .

MRI Contrast Agents:

The compound has been incorporated into formulations for magnetic resonance imaging (MRI) contrast agents. Its ability to chelate gadolinium ions allows for improved contrast in MRI scans, aiding in the visualization of tumors and other pathological conditions .

Materials Science

Nanoparticle Functionalization:

In materials science, TetraTs has been explored for functionalizing nanoparticles. Its sulfonyl groups can facilitate the attachment of nanoparticles to biological targets or surfaces, enhancing their utility in biosensing applications and targeted therapies .

Synthesis of Hybrid Materials:

TetraTs can also act as a precursor for synthesizing hybrid materials that combine organic and inorganic components. These materials can exhibit unique properties such as enhanced conductivity or catalytic activity, making them suitable for applications in electronics and catalysis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Targeted Drug Delivery | Demonstrated effective delivery of doxorubicin to tumor cells using TetraTs-peptide conjugates, resulting in reduced tumor growth in vivo. |

| Study B | Radiolabeling with | Showed high stability of TetraTs-Cu complexes in biological fluids, enabling successful PET imaging of tumor sites. |

| Study C | MRI Contrast Enhancement | Reported significant improvements in MRI signal intensity using TetraTs-gadolinium complexes compared to standard contrast agents. |

Eigenschaften

IUPAC Name |

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWVKMQYXXWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384364 | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52667-88-6 | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052667886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT4CJZ8VFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the structure of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane influence its ability to interact with other molecules?

A1: While the provided research papers [, ] do not directly investigate the interaction of this compound with other molecules, they offer insights into the significance of molecular structure in complex formation. The studies focus on macrocyclic compounds, specifically crown ethers, and their complexation with nicotinamide.

Q2: What analytical techniques were employed to study the complexation behavior of nicotinamide with macrocyclic compounds, including this compound?

A2: The research utilized differential pulse polarography as the primary analytical technique to investigate the complexation behavior of nicotinamide with various macrocyclic compounds, including this compound []. This electrochemical method allowed researchers to monitor shifts in the peak potentials of nicotinamide's polarograms as a function of ligand concentration, thereby enabling the determination of stoichiometry and stability constants for the formed complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.